3-[[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide
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Overview
Description
3-[[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines.
Preparation Methods
The synthesis of 3-[[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Industrial production methods often utilize solvent- and catalyst-free synthesis under microwave irradiation to enhance yield and reduce reaction time .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It undergoes substitution reactions, particularly halogenation, where halogens like bromine or iodine are introduced.
Common reagents and conditions used in these reactions include organic solvents like chloroform and methanol, and catalysts such as palladium on carbon. Major products formed from these reactions include halogenated derivatives and reduced forms of the compound .
Scientific Research Applications
3-[[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The compound binds to key enzymes involved in the biosynthesis of the cell wall, leading to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as 2-methylimidazo[1,2-a]pyridine and 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide . Compared to these compounds, 3-[[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide exhibits unique properties such as higher potency against drug-resistant strains of tuberculosis and broader antimicrobial activity .
Properties
IUPAC Name |
3-[[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S.BrH/c1-11-16(22-8-3-2-7-15(22)19-11)14-10-25-18(21-14)20-13-6-4-5-12(9-13)17(23)24;/h2-10H,1H3,(H,20,21)(H,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEKMQGGPFOWRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=CSC(=N3)NC4=CC=CC(=C4)C(=O)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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